3,3-Dicyclopropylprop-2-en-1-amine

Description

Significance of Cyclopropane (B1198618) Moieties in Chemical Synthesis

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain endows it with unique electronic properties and reactivity, making it a valuable building block in organic synthesis. researchgate.netrsc.org The carbon-carbon bonds in cyclopropane possess significant p-character, allowing the ring to act as a "cy-π" system, participating in reactions typically associated with alkenes and aromatic compounds.

The incorporation of cyclopropane rings into molecules can confer a range of desirable properties. In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a metabolically stable bioisostere for a gem-dimethyl group or an isopropyl group. acs.org This substitution can lead to enhanced binding affinity with biological targets by imposing conformational constraints on the molecule, thereby fixing the spatial orientation of key pharmacophores. acs.org

Key Attributes of Cyclopropane Moieties:

| Attribute | Significance in Synthesis |

| High Ring Strain | Provides a thermodynamic driving force for ring-opening reactions, enabling transformations into more complex structures. |

| Unique Electronic Properties | The "bent" bonds exhibit p-character, allowing for conjugation and electronic interactions with adjacent functional groups. |

| Stereochemical Control | The rigid framework allows for the precise spatial arrangement of substituents, crucial for stereoselective synthesis. |

| Metabolic Stability | Often enhances the pharmacokinetic profile of drug candidates by resisting metabolic degradation. acs.org |

Role of Alkenylamines as Versatile Synthons

Alkenylamines, also known as enamines in their tautomeric form, are powerful intermediates in organic synthesis. nih.gov A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. youtube.comyoutube.com Alkenylamines can act as nucleophiles at the α-carbon or the nitrogen atom, and as electrophiles at the β-carbon, making them exceptionally versatile synthons.

Their reactivity allows for a wide array of chemical transformations, including alkylations, acylations, and conjugate additions. The ability to form new carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of complex molecular architectures. youtube.com

Historical Context of Dicyclopropyl and Propenylamine Frameworks

The synthesis of cyclopropane dates back to 1882 by August Freund. rsc.org Since then, numerous methods for the construction of this strained ring have been developed, including the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations. The study of propenylamine frameworks is intertwined with the development of amine synthesis and the exploration of allylic systems. The combination of these two motifs, while not extensively documented for the specific target compound, builds upon a rich history of synthetic methodology.

Overview of Advanced Synthetic Challenges for Highly Substituted Unsaturated Amines

The synthesis of highly substituted unsaturated amines, such as 3,3-Dicyclopropylprop-2-en-1-amine (B6203229), presents several significant challenges. Stereoselectivity is a primary concern, as the presence of multiple substituents around the double bond can lead to mixtures of E/Z isomers. Furthermore, the steric hindrance imposed by the bulky dicyclopropyl groups can impede the approach of reagents, necessitating carefully optimized reaction conditions.

Another challenge lies in the potential for side reactions. The inherent reactivity of the amine and the cyclopropane rings can lead to undesired pathways, such as rearrangements or ring-opening, under certain conditions. Overcoming these hurdles often requires the development of novel catalytic systems or the use of protecting group strategies to mask reactive functionalities during key synthetic steps. youtube.com

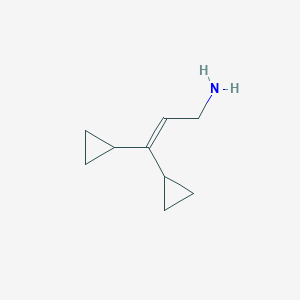

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

3,3-dicyclopropylprop-2-en-1-amine |

InChI |

InChI=1S/C9H15N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4,6,10H2 |

InChI Key |

NOCPLYUYWOTLFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=CCN)C2CC2 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3,3 Dicyclopropylprop 2 En 1 Amine

Elucidation of Reaction Pathways for Amine-Involving Transformations

The primary amine group in 3,3-dicyclopropylprop-2-en-1-amine (B6203229) is a key site for a variety of chemical transformations, most notably those involving its nucleophilic and basic properties.

Kinetic Studies of Amine Nucleophilicity and Basicity

The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton. The presence of two electron-donating cyclopropyl (B3062369) groups adjacent to the double bond is expected to increase the electron density on the nitrogen atom through inductive effects, thereby enhancing its basicity compared to a simple allylamine. However, the steric hindrance imposed by the bulky dicyclopropyl groups at the α-position to the amine could potentially hinder the approach of a proton, leading to a slight decrease in the observed basicity in solution.

Nucleophilicity, the ability of the amine to donate its lone pair to an electrophilic carbon, is also influenced by both electronic and steric factors. While the electron-donating nature of the cyclopropyl groups would suggest enhanced nucleophilicity, the significant steric bulk is expected to play a more dominant role, particularly in reactions with sterically demanding electrophiles. This is a common observation for hindered amines, where nucleophilicity can be significantly attenuated despite their inherent basicity. acs.orgnih.gov

Table 1: Predicted Relative Basicity and Nucleophilicity

| Compound | Predicted Relative Basicity | Predicted Relative Nucleophilicity | Key Influencing Factors |

| Allylamine | Baseline | Baseline | Unsubstituted allylic amine |

| 3,3-Dimethylprop-2-en-1-amine | Higher than allylamine | Lower than allylamine | Inductive effect of methyl groups, moderate steric hindrance |

| This compound | Higher than allylamine | Significantly lower than allylamine | Inductive effect of cyclopropyl groups, significant steric hindrance |

| Triethylamine | High | High (with small electrophiles) | Strong inductive effect, moderate steric hindrance |

This table illustrates the expected trends based on general principles of organic chemistry.

Mechanistic Intermediates in Imine Formation and Reduction

The reaction of this compound with aldehydes and ketones is expected to form imines, also known as Schiff bases. The mechanism of imine formation is a well-established, acid-catalyzed process that proceeds through a carbinolamine intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reduction of the resulting imine would yield a secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The mechanism of reduction involves the addition of a hydride or hydrogen atoms across the C=N double bond. Recent advancements have also highlighted the use of imine reductases (IREDs) for the stereoselective reduction of imines, including those derived from bulky amines. nih.govrsc.orgacs.orgresearchgate.netnih.gov The steric bulk around the imine bond in the derivative of this compound would likely influence the choice of reducing agent and reaction conditions.

Mechanistic Studies of Olefin Reactivity

The carbon-carbon double bond in this compound is another reactive site, susceptible to radical, electrophilic, and nucleophilic attacks.

Radical Pathways in Prop-2-en-1-amine Chemistry

Radical reactions involving the allylic position of this compound could lead to a variety of products. Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen would generate a resonance-stabilized allylic radical. The presence of the dicyclopropyl groups would influence the stability and subsequent reactions of this radical intermediate.

The stability of the resulting radical is a key factor in determining the reaction pathway. The dicyclopropylmethyl radical is known to be relatively stable, and its presence could direct the regioselectivity of subsequent radical additions. nih.gov Furthermore, the high strain energy of the cyclopropyl rings can provide a driving force for ring-opening reactions, a possibility that will be discussed in more detail in section 3.3.

Electrophilic and Nucleophilic Addition Mechanisms to the Alkene

Electrophilic Addition: The electron-rich nature of the double bond, enhanced by the electron-donating cyclopropyl groups, makes it susceptible to electrophilic attack. acs.org The addition of electrophiles such as hydrogen halides or halogens would proceed through a carbocationic intermediate. numberanalytics.com The stability of this carbocation would determine the regioselectivity of the addition, following Markovnikov's rule. The formation of a carbocation adjacent to the two cyclopropyl groups would be highly favored due to the excellent stabilizing ability of cyclopropyl groups, which can donate electron density through their "bent" bonds. This stabilization is often superior to that of simple alkyl groups.

Nucleophilic Addition: Nucleophilic addition to the alkene in this compound is less likely unless the double bond is activated by an electron-withdrawing group. numberanalytics.comrsc.org In its ground state, the alkene is electron-rich and would repel nucleophiles. However, if the amine were to be protonated or converted into a different functional group with electron-withdrawing properties, the electronic character of the double bond could be reversed, making it susceptible to nucleophilic attack.

Dicyclopropyl Ring-Opening and Rearrangement Mechanisms

A fascinating aspect of the chemistry of this compound is the potential for the cyclopropyl rings to undergo ring-opening and rearrangement reactions. These transformations are often initiated by the formation of a reactive intermediate, such as a radical or a cation, on the adjacent carbon atom.

The dicyclopropylcarbinyl system is known to be highly prone to rearrangement. The formation of a radical or a cation at the carbon bearing the two cyclopropyl groups would create a high-energy intermediate. Relief of the significant ring strain in the three-membered rings provides a powerful thermodynamic driving force for ring-opening.

For instance, a dicyclopropylcarbinyl radical can undergo rapid ring-opening to form a more stable, open-chain radical. The regioselectivity of this ring-opening would depend on the substitution pattern and the stability of the resulting radical. Similarly, a dicyclopropylcarbinyl cation would be expected to rearrange rapidly to a more stable homoallylic or cyclobutane-containing cation. These types of rearrangements are well-documented for related systems and are a hallmark of cyclopropylcarbinyl chemistry.

Table 2: Potential Mechanistic Pathways

| Reactant/Intermediate | Transformation | Mechanistic Steps | Key Features |

| This compound + Aldehyde/Ketone | Imine Formation | Nucleophilic attack, proton transfer, dehydration | Steric hindrance from dicyclopropyl groups slows the initial attack. |

| Imine derivative | Reduction | Hydride/H2 addition to C=N | Steric bulk may necessitate specific reducing agents or catalysts. |

| This compound + Radical Initiator | Allylic Radical Formation | Hydrogen abstraction | Resonance-stabilized allylic radical. |

| This compound + Electrophile | Electrophilic Addition | Formation of a dicyclopropylcarbinyl cation intermediate | High stability of the carbocation due to cyclopropyl groups. |

| Dicyclopropylcarbinyl Radical/Cation | Ring-Opening/Rearrangement | Homolytic or heterolytic cleavage of cyclopropyl ring | Relief of ring strain provides a strong thermodynamic driving force. |

This table summarizes the likely mechanistic transformations based on the structure of this compound and established chemical principles.

Metal-Catalyzed Ring-Opening Mechanisms

Transition metals are potent catalysts for the activation of the strained cyclopropane (B1198618) ring in VCPs, leading to selective carbon-carbon bond cleavage and the formation of valuable intermediates. nih.govresearchgate.net The presence of the vinyl group plays a crucial role by coordinating to the metal center, which facilitates the ring-opening process to generate reactive π-allyl-metal complexes. nih.govresearchgate.net A variety of transition metals, including palladium, rhodium, nickel, and iron, have been shown to catalyze these transformations. nih.govbohrium.com

The general mechanism for the metal-catalyzed ring-opening of VCPs typically involves the following key steps:

Coordination: The vinyl group of the VCP coordinates to the metal center.

Oxidative Addition: The strained C-C bond of the cyclopropane ring undergoes oxidative addition to the metal center, leading to the formation of a metallacyclobutane intermediate.

Ring Opening: This intermediate then rearranges to a more stable π-allyl-metal complex. This step is often driven by the release of ring strain, which is estimated to be around 28 kcal/mol for a vinylcyclopropane (B126155). nih.govresearchgate.net

Further Reaction: The resulting π-allyl-metal species can then undergo a variety of subsequent reactions, such as cycloadditions, cross-coupling reactions, or nucleophilic attack, depending on the reaction conditions and the other reactants present. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the ring-opening of VCPs. lumenlearning.comlibretexts.orgyoutube.comyoutube.com For instance, palladium(0) complexes can catalyze the [3+2] cycloaddition of VCPs with various partners. The catalytic cycle for palladium-catalyzed reactions generally involves an oxidative addition of the VCP to the Pd(0) center to form a π-allyl-palladium(II) intermediate. lumenlearning.comlibretexts.org This intermediate can then react with a nucleophile or an electrophile before reductive elimination regenerates the Pd(0) catalyst. The regioselectivity of the ring-opening can be influenced by the substituents on the cyclopropane ring and the nature of the palladium ligands. capes.gov.br

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective in promoting transformations of VCPs. pku.edu.cnpku.edu.cnpku.edu.cnnih.govnih.gov Rhodium(I) complexes, for example, can catalyze [5+2] and [5+2+1] cycloadditions of ene-vinylcyclopropanes. pku.edu.cnpku.edu.cnnih.gov Mechanistic studies, including kinetic analysis and DFT calculations, have shown that these reactions often proceed through a catalytic cycle involving oxidative addition of the cyclopropane C-C bond to the rhodium center, followed by insertion of the tethered alkene or carbon monoxide, and finally reductive elimination to form the product and regenerate the active catalyst. pku.edu.cnnih.gov The turnover-limiting step in some rhodium-catalyzed cycloadditions of VCPs has been identified as the initial C-C bond cleavage of the cyclopropane ring. pku.edu.cnnih.gov

The presence of an amine group in this compound could potentially influence the metal-catalyzed ring-opening in several ways. The nitrogen atom could act as a coordinating ligand to the metal center, potentially directing the regioselectivity of the ring-opening or influencing the stability and reactivity of the resulting π-allyl-metal intermediate. acs.org

Table 1: Comparison of Metal Catalysts in Vinylcyclopropane Ring-Opening Reactions

| Metal Catalyst | Typical Reaction Types | Mechanistic Features | Reference(s) |

| Palladium | [3+2] Cycloadditions, Cross-Coupling | Forms π-allyl-palladium(II) intermediates via oxidative addition. | lumenlearning.com, libretexts.org |

| Rhodium | [5+2], [5+2+1] Cycloadditions | Involves oxidative addition, insertion, and reductive elimination steps. | pku.edu.cn, nih.gov |

| Nickel | Cycloadditions, Allylation | Can form zwitterionic π-allyl-metal species. | bohrium.com, researchgate.net |

| Iron | Cycloadditions | Can catalyze C-C bond cleavage in VCPs. | bohrium.com |

Thermally and Photochemically Induced Rearrangements of Cyclopropyl Systems

In the absence of a metal catalyst, VCPs can undergo rearrangements when subjected to heat or light. These transformations often proceed through different mechanistic pathways than their metal-catalyzed counterparts.

Thermal Rearrangements: The most well-known thermal reaction of VCPs is the vinylcyclopropane-cyclopentene rearrangement. researchgate.netwikipedia.orgacs.orgthieme-connect.de This reaction typically requires high temperatures (above 300 °C) and is believed to proceed through either a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. wikipedia.org The activation energy for the thermal vinylcyclopropane rearrangement is approximately 50 kcal/mol. wikipedia.org The exact mechanism can be highly dependent on the substitution pattern of the VCP. wikipedia.org For this compound, a thermal rearrangement would likely lead to a cyclopentene (B43876) derivative with two cyclopropyl substituents. The presence of the amine group might influence the reaction rate and selectivity.

Photochemical Rearrangements: Photochemical activation can also induce rearrangements in VCPs. acs.orgresearchgate.netrsc.org One common photochemical reaction for molecules containing two π-systems separated by a saturated carbon atom, such as in this compound, is the di-π-methane rearrangement. scribd.comwikipedia.orgiupac.orgyoutube.comyoutube.com This rearrangement typically proceeds via a triplet excited state and involves the formation of a cyclopropyldicarbinyl diradical, which then rearranges to form a vinylcyclopropane product. In the case of this compound, a di-π-methane rearrangement could potentially lead to the formation of a different isomer with a rearranged carbon skeleton. The stereochemistry of these rearrangements is often complex and can be influenced by the nature of the excited state (singlet vs. triplet). wikipedia.org

Electron transfer-sensitized photoreactions of VCPs can also lead to ring-opening via the formation of radical cations, which can then undergo stereoselective sigmatropic shifts. researchwithrutgers.com

Table 2: Key Features of Thermal and Photochemical Rearrangements of Vinylcyclopropanes

| Rearrangement Type | Conditions | Key Intermediates | Typical Products | Reference(s) |

| Vinylcyclopropane-Cyclopentene | Thermal (High Temp.) | Diradical or Concerted | Cyclopentenes | researchgate.net, wikipedia.org |

| Di-π-Methane | Photochemical | Triplet excited state, Diradical | Isomeric vinylcyclopropanes | scribd.com, wikipedia.org |

| Radical Cation Rearrangement | Photochemical (Sensitized) | Radical Cation | Ring-opened products via sigmatropic shifts | researchwithrutgers.com |

Computational Chemistry in Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating the complex mechanisms of reactions involving VCPs. mdpi.com

Density Functional Theory (DFT) Studies of Transition States and Intermediates

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states and intermediates. pku.edu.cnnih.gov For metal-catalyzed reactions of VCPs, DFT studies have been instrumental in:

Confirming Catalytic Cycles: By calculating the energies of all proposed intermediates and transition states, DFT can validate or refute a proposed catalytic cycle. For example, DFT calculations have supported the proposed mechanisms for rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes. pku.edu.cnpku.edu.cn

Determining the Rate-Limiting Step: By comparing the energy barriers of different steps in the catalytic cycle, the rate-limiting step can be identified. This information is crucial for optimizing reaction conditions.

Explaining Selectivity: DFT can be used to understand the origins of chemo-, regio-, and stereoselectivity in these reactions by comparing the energies of different possible transition states leading to different products. pku.edu.cnrsc.org

In the context of this compound, DFT studies could be employed to investigate how the dicyclopropyl substitution and the amine functionality influence the energetics of the ring-opening process and the subsequent reactions of the π-allyl-metal intermediates.

Molecular Dynamics Simulations of Complex Reaction Systems

While DFT is excellent for studying static structures and energies, molecular dynamics (MD) simulations provide insights into the time-evolution of a chemical system. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of molecular motions and reaction dynamics over time.

In the study of VCP reactions, MD simulations could be used to:

Explore Reaction Pathways: MD simulations can reveal dynamic effects that are not apparent from static DFT calculations, potentially uncovering alternative reaction pathways.

Model Solvent Effects: The influence of the solvent environment on the reaction mechanism and kinetics can be explicitly modeled in MD simulations.

While specific MD simulations on this compound are not available, the methodology has been applied to study the mechanochemical ring-opening of cyclobutene, demonstrating its potential for understanding how external forces can influence reaction pathways. nih.gov

Chemical Reactivity and Synthetic Utility of 3,3 Dicyclopropylprop 2 En 1 Amine

Cycloaddition Reactions of the Prop-2-en-1-amine Moiety

The unique structural features of 3,3-dicyclopropylprop-2-en-1-amine (B6203229), particularly the presence of the strained cyclopropyl (B3062369) rings in conjugation with the allylic amine system, give rise to distinct reactivity in cycloaddition reactions. These reactions are pivotal for the construction of complex nitrogen-containing heterocyclic scaffolds.

Formal [3+2] Cycloadditions Involving the Amine and Alkene

Formal [3+2] cycloaddition reactions represent a powerful strategy for the synthesis of five-membered rings. acs.org In the context of allylic amines like this compound, these transformations can proceed through various mechanistic pathways, often initiated by activation of the amine functionality. One common approach involves the in-situ generation of an azomethine ylide from the amine, which then acts as a 1,3-dipole in the cycloaddition with a suitable dipolarophile.

Recent studies have highlighted photochemical methods for initiating such cycloadditions. For instance, the photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems has been reported to proceed without the need for photocatalysts or additives. chemrxiv.org This transformation is believed to occur via a single electron transfer (SET) process, showcasing a broad substrate scope for synthesizing N-arylaminocycloalkyl compounds. chemrxiv.org While this specific example doesn't feature the dicyclopropyl moiety, the underlying principle of using light to trigger the cycloaddition of a cyclopropyl-containing amine is highly relevant.

Furthermore, the development of [3+2] cycloadditions involving tertiary amine N-oxides and silyl (B83357) imines provides another innovative route to functionalized five-membered rings, in this case, 1,2-diamines. acs.orgnih.gov This method relies on the in-situ generation of a 1,3-dipole from the N-oxide, which then reacts with the silyl imine. acs.orgnih.gov While distinct from the direct use of this compound, it demonstrates the versatility of cycloaddition strategies in generating diverse heterocyclic structures from amine precursors.

The table below summarizes representative examples of formal [3+2] cycloaddition reactions involving amine derivatives, illustrating the scope and efficiency of these methods.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| N-Aryl cyclopropylamine, α,β-Unsaturated carbonyl | Photochemical | N-Arylaminocycloalkyl compound | Good to Excellent | Not specified |

| Tertiary amine N-oxide, Silyl imine | LDA | Substituted 1,2-diamine | Moderate to High | Not specified |

| Pyrrolidine (B122466) N-oxides, Substituted alkenes | --- | endo-7-azanorbornane | up to 97% | up to >20:1 |

| 2-Isocyanatomalonate esters, Unsaturated imines | Mg(OTf)₂-BOX complex | Highly substituted chiral γ-lactam | Excellent | up to 99% ee |

Intermolecular and Intramolecular Cycloaddition Pathways

Cycloaddition reactions involving the this compound scaffold can proceed through both intermolecular and intramolecular pathways, leading to a diverse array of cyclic products.

Intermolecular cycloadditions involve the reaction of the amine with a separate reactant molecule. A notable example is the nickel-catalyzed regio- and diastereoselective formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes. mdpi.com This reaction constructs cyclopenta[b]indoles with high efficiency and control over stereochemistry. mdpi.com The proposed mechanism involves the nucleophilic attack of the indole (B1671886) on the activated cyclopropane (B1198618), followed by intramolecular cyclization. mdpi.com While this example uses a cyclopropane as the three-carbon component, it highlights the potential for intermolecular cycloadditions to build complex fused ring systems.

Intramolecular cycloadditions , in contrast, occur within a single molecule containing both the diene/dipole and the dienophile/dipolarophile moieties. These reactions are particularly powerful for the rapid construction of polycyclic systems. Research on tandem inter [4+2]/intra [3+2] cycloadditions has demonstrated the feasibility of such processes, even with unactivated dipolarophiles. illinois.edu In these cases, an initial intermolecular Diels-Alder reaction is followed by an intramolecular 1,3-dipolar cycloaddition, showcasing the potential for complex cascade reactions. illinois.edu The success of these tandem processes, despite the possibility of competing intramolecular reactions with a tethered alkene, underscores the synthetic utility of this approach. illinois.edu

Diastereoselectivity and Regioselectivity in Cycloaddition Processes

The control of diastereoselectivity and regioselectivity is a critical aspect of cycloaddition chemistry, determining the spatial arrangement of substituents in the newly formed ring.

Diastereoselectivity in [3+2] cycloadditions of amine derivatives has been shown to be influenced by steric factors. For instance, the reaction of pyrrolidine N-oxides with substituted alkenes yields endo-7-azanorbornanes with high diastereoselectivity, which has been rationalized by density functional theory (DFT) calculations suggesting steric control. nih.gov Similarly, visible-light-induced [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins afford trans-cyclopentanes with high diastereoselectivity. acs.org The proposed mechanism involves a sequence of oxidation, ring-opening, intermolecular addition, reduction, and a 5-exo cyclization that dictates the stereochemical outcome. acs.org In the context of this compound, the bulky dicyclopropyl groups are expected to exert significant steric influence, favoring the formation of specific diastereomers.

Regioselectivity , the preferential formation of one constitutional isomer over another, is also a key consideration. In 1,3-dipolar cycloadditions of azides to strained alkynes, for example, the substitution pattern on the alkyne can direct the regiochemical outcome. nih.gov Computational studies have shown that for 3-substituted cyclooctynes, 1,5-addition is preferred in the gas phase, although this selectivity can be diminished in solution. nih.gov For cycloadditions involving this compound, the electronic and steric properties of the dicyclopropyl groups and the nitrogen substituent will play a crucial role in determining the regioselectivity of the reaction.

The following table provides examples of diastereoselective and regioselective cycloaddition reactions.

| Reaction | Key Feature | Outcome |

| Pyrrolidine N-oxides + Substituted alkenes | Diastereoselectivity | High (up to >20:1 dr), favors endo product |

| N-Sulfonyl cyclopropylamines + Electron-deficient olefins | Diastereoselectivity | High, forms trans-cyclopentanes |

| Benzyl azide (B81097) + 3-Substituted cyclooctynes | Regioselectivity | Prefers 1,5-addition in gas phase |

Role of Dicyclopropyl Groups in Modulating Cycloaddition Reactivity

The dicyclopropyl groups in this compound are not mere spectators in cycloaddition reactions; they actively influence the reactivity and selectivity of the alkene moiety. The inherent strain of the cyclopropane rings and their ability to act as σ-donors can significantly alter the electronic properties of the adjacent π-system.

The strain in cyclopropane rings can be released during the course of a reaction, providing a thermodynamic driving force. This "strain-release" concept is a well-established principle in organic synthesis. In the context of cycloadditions, the participation of the dicyclopropyl groups could lead to novel reaction pathways and the formation of unique polycyclic structures.

Furthermore, the electronic nature of the dicyclopropyl groups can influence the frontier molecular orbitals (FMOs) of the prop-2-en-1-amine system. youtube.com This, in turn, affects the energy barriers of cycloaddition reactions and can impact both the rate and the regio- and diastereoselectivity of the process. The electron-donating character of the cyclopropyl groups can increase the electron density of the double bond, potentially enhancing its reactivity towards electron-deficient dienophiles in Diels-Alder type reactions or influencing the stability of intermediates in stepwise cycloadditions.

Functional Group Interconversions and Derivatization at the Amine Nitrogen

The primary amine functionality in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with potentially altered chemical and physical properties.

Acylation, Sulfonylation, and Carbamoate Formation

Standard protocols for the derivatization of primary amines can be readily applied to this compound to afford amides, sulfonamides, and carbamates. These functional group interconversions are fundamental in organic synthesis for purposes such as protection, activation, and modification of biological activity. ub.eduvanderbilt.edu

Acylation , the reaction with an acylating agent such as an acid chloride or anhydride, converts the primary amine into a corresponding amide. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are generally more stable and less basic than the parent amine.

Sulfonylation , the reaction with a sulfonyl chloride, yields a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. The conditions for sulfonylation are similar to those for acylation, often employing a base like pyridine (B92270) or triethylamine.

Carbamate formation involves the reaction of the amine with a chloroformate or another suitable carbonyl source to introduce a carbamoyl (B1232498) group. nih.gov Carbamates are widely found in pharmaceuticals and agrochemicals and are also extensively used as protecting groups for amines (e.g., Boc and Cbz groups). organic-chemistry.orgorganic-chemistry.org A three-component coupling of an amine, carbon dioxide, and a halide can provide an efficient route to carbamates under mild conditions. organic-chemistry.org Alternatively, the reaction of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common method for the synthesis of tert-butyl carbamates.

The following table illustrates these common derivatization reactions of a primary amine.

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acid chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Carbamoate Formation | Chloroformate, Boc₂O, CO₂ + Halide | Carbamate |

Formation of Imines, Enamines, and Related Nitrogen Heterocycles

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comunizin.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. unizin.org The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the imine product. youtube.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic addition of the primary amine to the carbonyl group. unizin.org

Proton transfer to form a neutral carbinolamine intermediate. unizin.org

Protonation of the hydroxyl group to create a good leaving group (water). unizin.org

Elimination of water to form an iminium ion. unizin.org

Deprotonation to yield the final imine product. unizin.org

The reaction conditions, such as pH, are crucial. A weakly acidic environment (pH 4-5) is often optimal, as strong acids can protonate the amine, rendering it non-nucleophilic. khanacademy.orgyoutube.com

While primary amines form imines, secondary amines react with aldehydes and ketones to produce enamines. unizin.orgyoutube.com Although this compound is a primary amine, this reactivity highlights a related transformation of the amine functional group.

The formation of nitrogen-containing heterocycles is another significant application of this type of reactivity. chalmers.senih.govmdpi.commdpi.com The imines formed from this compound can potentially undergo intramolecular cyclization reactions, particularly if the aldehyde or ketone reactant contains a suitably positioned functional group. These cyclization cascades can lead to the formation of various heterocyclic scaffolds, such as pyridines and pyrroles. nih.govmdpi.com For instance, the reaction of a primary amine with a carbonyl compound can be the initial step in a sequence leading to the synthesis of substituted pyridines. mdpi.com

Transition Metal-Catalyzed Coupling Reactions at the Nitrogen Center

The nitrogen center of this compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation, typically employing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction has become a powerful tool for the synthesis of arylamines, offering a milder alternative to traditional methods. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being developed to improve reaction scope and efficiency. rsc.orgcapes.gov.br

Another important C-N bond-forming reaction is the Ullmann condensation, which traditionally involves the copper-catalyzed reaction of an amine with an aryl halide at elevated temperatures. organic-chemistry.org Modern variations of the Ullmann reaction have been developed that proceed under milder conditions, sometimes without the need for additional ligands. nih.gov This reaction provides an alternative to palladium-catalyzed methods for the synthesis of N-aryl compounds.

Transformations Involving the Dicyclopropyl Substituents

The two cyclopropyl groups in this compound are a source of significant ring strain (approximately 27 kcal/mol), which can be harnessed to drive a variety of chemical transformations. nih.gov

Stereospecific Ring-Opening Reactions of the Cyclopropyl Groups

The vinylcyclopropane (B126155) moiety within the molecule is susceptible to stereospecific ring-opening reactions. nih.govacs.orgrsc.orgdigitellinc.comresearchgate.net These reactions can be catalyzed by various transition metals, such as rhodium and palladium, and can proceed with high regio- and enantioselectivity. nih.govacs.orgrsc.org For example, rhodium(I) catalysts have been used for the asymmetric ring-opening of vinylcyclopropanes with aryl boronic acids as nucleophiles. nih.govacs.org

The mechanism of these ring-opening reactions often involves the formation of a metal-π-allyl intermediate, which is then attacked by a nucleophile. researchgate.net The stereochemical outcome of the reaction is often controlled by the chiral ligands coordinated to the metal center.

Strain-Release Driven Rearrangements

The inherent strain in the cyclopropyl rings can be a driving force for various molecular rearrangements. researchgate.netchemrxiv.orgpku.edu.cnresearchgate.net These rearrangements can be initiated by heat, light, or chemical reagents and can lead to the formation of new ring systems. For example, vinylcyclopropanes can undergo rearrangement to form cyclopentenes. digitellinc.com

Quantum chemical calculations have shown that the release of ring strain can significantly lower the activation energy for certain reactions, making them kinetically and thermodynamically favorable. researchgate.net This principle has been exploited in the design of novel cycloaddition reactions where the participation of a cyclopropyl group controls the reaction pathway. chemrxiv.orgpku.edu.cnresearchgate.net

Selective Functionalization of Cyclopropyl C-H Bonds

Direct functionalization of the C-H bonds of the cyclopropyl rings offers a powerful and atom-economical way to introduce new functional groups. acs.orgnih.govrsc.org Palladium-catalyzed C-H activation has emerged as a key strategy for this purpose. acs.orgnih.gov By using a directing group, such as a picolinamide, it is possible to selectively activate and arylate a specific C-H bond on the cyclopropane ring. acs.org

Enantioselective C-H functionalization of cyclopropanes has also been achieved using chiral ligands or auxiliaries. nih.govrsc.org For instance, mono-N-protected amino acids have been used as chiral ligands in palladium-catalyzed enantioselective C-H activation of cyclopropanes. nih.gov These methods provide access to chiral cyclopropane derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Application as a Core Scaffold in Complex Molecule Synthesis

The unique combination of reactive functional groups and strained rings makes this compound a potentially valuable scaffold for the synthesis of more complex molecules. The ability to selectively manipulate the amine, the double bond, and the cyclopropyl rings allows for a diverse range of synthetic transformations.

For example, the cyclopropyl groups can serve as precursors to other functional groups or ring systems through ring-opening and rearrangement reactions. The amine functionality provides a handle for the introduction of various substituents or for the construction of nitrogen-containing heterocycles. The double bond can be functionalized through a variety of addition reactions, such as cyclopropanation or oxidation. askthenerd.commasterorganicchemistry.comlumenlearning.com

The development of chemoenzymatic strategies, which combine selective enzymatic transformations with chemical diversification, could further expand the utility of this scaffold. nih.gov For instance, an enzymatic C-H hydroxylation could be followed by chemical modification to create a library of diverse cyclopropane-containing molecules.

Modular Construction of Nitrogen-Containing Polycycles

The allylic amine functionality in this compound serves as a valuable linchpin for the synthesis of diverse nitrogen-containing polycyclic scaffolds. These frameworks are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The strategic placement of the amine and the double bond allows for a variety of cyclization strategies, including transition-metal-catalyzed and acid-mediated processes.

One prominent approach involves palladium-catalyzed cascade reactions. For instance, N-arylated or N-alkenylated derivatives of this compound can undergo intramolecular aminopalladation followed by carbopalladation, leading to the formation of intricate polycyclic systems in a single synthetic operation. nih.govfigshare.com The dicyclopropyl group can influence the stereochemical outcome of these cyclizations due to its steric bulk, potentially directing the formation of specific diastereomers.

Furthermore, the dicyclopropylmethyl group can participate in cyclization reactions through rearrangement pathways. Under acidic conditions or with Lewis acids, the cyclopropylcarbinyl-type system can undergo ring-opening reactions to form homoallylic cations. These reactive intermediates can be trapped intramolecularly by the nitrogen atom or a tethered nucleophile to construct five- or six-membered rings. The specific reaction conditions and the substitution pattern on the amine determine the final polycyclic structure. The synthesis of benzo-fused nitrogen rings, for example, often utilizes cyclopropyl carbinol derivatives as precursors, highlighting the utility of the cyclopropyl moiety in such transformations. chemicalbook.com

The reactivity of the enamine tautomer of this compound can also be harnessed for polycycle synthesis. Enamines are well-established nucleophiles in organic synthesis and can participate in cycloaddition reactions. youtube.com For example, a [3+2] cycloaddition of an in-situ generated aza-allyl anion with a suitable dipolarophile could lead to the formation of functionalized pyrrolidines, which are core structures in many alkaloids.

Table 1: Examples of Cyclization Strategies for Nitrogen-Containing Polycycles

| Cyclization Strategy | Key Intermediate/Reactive Species | Resulting Heterocycle (Example) |

| Palladium-Catalyzed Cascade | (π-Allyl)palladium complex | Indoline derivatives |

| Acid-Catalyzed Cyclization | Homoallylic cation | Piperidine derivatives |

| [3+2] Cycloaddition | Aza-allyl anion | Pyrrolidine derivatives |

Precursor for Advanced Organic Building Blocks

Beyond its direct use in polycycle synthesis, this compound is a versatile precursor for a range of advanced organic building blocks. The primary amine can be readily functionalized to introduce a variety of substituents, thereby modulating the molecule's reactivity and enabling its incorporation into more complex structures.

Alkylation, acylation, and sulfonylation of the amine are straightforward transformations that yield a library of derivatives. These modifications can be used to introduce reporter groups, points of attachment for solid-phase synthesis, or to alter the electronic properties of the molecule. For instance, N-acylation can lead to the formation of enamides, which are themselves valuable synthetic intermediates.

The double bond in this compound is also amenable to a wide range of chemical transformations. Epoxidation, dihydroxylation, and aziridination reactions can install new stereocenters and functional groups. Subsequent ring-opening of these three-membered rings provides access to a variety of functionalized amino alcohols and diamines, which are important chiral building blocks.

Moreover, the dicyclopropylmethyl group can be a source of unique reactivity. The high degree of s-character in the C-C bonds of the cyclopropane rings imparts unusual electronic properties. Ring-opening reactions of the cyclopropyl groups, promoted by transition metals or electrophiles, can lead to the formation of larger ring systems or linear chains with defined stereochemistry. For example, nickel-catalyzed cycloadditions of related cyclopropyl imines with enones have been shown to produce cyclopentanes. nih.gov

Table 2: Functionalization of this compound

| Reaction Type | Functional Group Targeted | Product Class |

| N-Acylation | Amine | Amide/Enamide |

| Epoxidation | Alkene | Epoxy-amine |

| Dihydroxylation | Alkene | Amino-diol |

| Cyclopropyl Ring Opening | Cyclopropane | Functionalized linear or cyclic alkanes |

Ligand Design in Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of sophisticated ligands that can tune the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of a catalytic transformation. Allylic amines are known to act as effective ligands for a variety of transition metals. rsc.org The nitrogen atom can coordinate to the metal, while the π-system of the double bond can also participate in bonding, leading to a stable chelate complex.

This compound offers a unique ligand scaffold. The bulky dicyclopropyl group can create a well-defined steric environment around the metal center. This steric hindrance can be exploited to induce high levels of enantioselectivity in asymmetric catalysis. For example, chiral catalysts derived from ligands bearing bulky substituents are often highly effective in reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation.

The electronic properties of the dicyclopropyl group can also influence the catalytic activity of the metal complex. The electron-donating nature of the cyclopropyl groups can increase the electron density at the metal center, which can be beneficial for certain catalytic cycles, such as those involving oxidative addition steps.

The synthesis of such organometallic complexes would typically involve the reaction of this compound with a suitable metal precursor, such as a metal halide or a complex with labile ligands. The resulting complexes could then be evaluated for their catalytic efficacy in a range of organic transformations. While specific examples involving this compound as a ligand may not be extensively documented, the principles of ligand design and the known coordination chemistry of allylic amines provide a strong foundation for its potential in this area. acs.org

Table 3: Potential Applications in Organometallic Catalysis

| Catalytic Reaction | Role of the Ligand | Potential Advantage of the Dicyclopropyl Moiety |

| Asymmetric Hydrogenation | Chiral environment creation | High enantioselectivity |

| Asymmetric Allylic Alkylation | Control of regioselectivity and enantioselectivity | Steric bulk influencing nucleophilic attack |

| Cross-Coupling Reactions | Stabilization of the metal center | Enhanced catalytic activity through electronic effects |

Advanced Spectroscopic and Diffraction Techniques for Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,3-Dicyclopropylprop-2-en-1-amine (B6203229). Both ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region (around 0.2-1.0 ppm), often as complex multiplets due to geminal and vicinal coupling. The methine proton of the cyclopropyl groups adjacent to the double bond would likely be shifted slightly downfield. The olefinic proton (=CH-) is expected to resonate further downfield, and its coupling to the CH₂N protons would confirm the allylic system. The protons of the aminomethyl group (-CH₂NH₂) would appear as a doublet, coupled to the olefinic proton. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The cyclopropyl carbons are characteristically found at high field strength. smbstcollege.com The quaternary C3 carbon, attached to two cyclopropyl groups, would be significantly deshielded compared to the other cyclopropyl carbons. The sp² carbons of the double bond (C2 and C3) would appear in the typical olefinic region (100-150 ppm). The aminomethyl carbon (C1) would be found in the aliphatic amine region.

Stereochemical Assignment: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial for determining the stereochemistry around the C=C double bond (E/Z isomerism). Spatial proximity between the olefinic proton and either the cyclopropyl protons or the aminomethyl protons would allow for an unambiguous assignment of the geometric isomer.

Predicted NMR Data: Based on data from analogous structures like substituted allylamines and cyclopropyl-containing alkenes, a predicted set of NMR chemical shifts for this compound is presented below. smbstcollege.commodgraph.co.ukorganicchemistrydata.orgmodgraph.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-C H₂NH₂) | ~3.3 - 3.5 | ~45 - 50 |

| C2 (=C H-) | ~5.5 - 5.8 | ~120 - 125 |

| C3 (>C =) | - | ~140 - 145 |

| Cyclopropyl CH | ~0.8 - 1.2 | ~10 - 15 |

| Cyclopropyl CH₂ | ~0.4 - 0.8 | ~5 - 10 |

| -NH₂ | Variable (e.g., 1.5 - 2.5) | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Advanced mass spectrometry (MS) techniques are vital for monitoring the synthesis of this compound and identifying any reaction intermediates. A plausible synthetic route is the reductive amination of dicyclopropyl ketone. nih.govrsc.org

Reaction Monitoring: Techniques like electrospray ionization (ESI) or atmospheric solids analysis probe (ASAP) mass spectrometry can be coupled directly to the reaction vessel for real-time monitoring. nih.govrsc.org This allows for tracking the consumption of reactants (dicyclopropyl ketone and an ammonia (B1221849) source) and the formation of the product. The molecular ion peak corresponding to the protonated molecule [M+H]⁺ of this compound would be monitored to follow the reaction progress. This approach is highly sensitive and requires minimal sample preparation, making it efficient for optimizing reaction conditions such as temperature, pressure, and catalyst loading. nih.gov

Intermediate Detection: During the reductive amination process, an imine intermediate (3,3-dicyclopropylprop-2-en-1-imine) is expected to form before its reduction to the final amine product. Tandem mass spectrometry (MS/MS) can be employed to detect and structurally characterize this transient species. purdue.eduresearchgate.net By selecting the molecular ion of the suspected intermediate and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be obtained, confirming its structure. This level of detailed analysis provides invaluable mechanistic insights into the reaction pathway. purdue.edu

X-ray Crystallography of Key Derivatives or Co-crystals for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. While obtaining suitable crystals of the parent amine might be challenging due to its flexibility and potential for hydrogen bonding-induced disorder, derivatization or co-crystallization can provide a viable alternative.

Derivative Crystallography: Converting the primary amine of this compound into a more rigid or crystalline derivative, such as an amide, a carbamate, or a salt with a suitable organic or inorganic acid, could facilitate the growth of high-quality single crystals. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and offering insight into the preferred conformation of the dicyclopropyl and allylic fragments. nih.govnih.gov

Co-crystal Engineering: Forming a co-crystal with a well-chosen co-former molecule can also enhance the likelihood of obtaining a crystalline solid. This technique is widely used in pharmaceutical sciences and materials chemistry to improve the physical properties of compounds. nih.gov The analysis of the crystal structure would reveal the supramolecular arrangement, including hydrogen bonding networks and other intermolecular interactions, which govern the crystal packing. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule. These methods are complementary and can be used for both structural characterization and monitoring the progress of a reaction. mdpi.comrsc.org

Functional Group Analysis:

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. youtube.com

C=C Vibration: The stretching vibration of the carbon-carbon double bond (C=C) is expected to appear around 1640-1680 cm⁻¹. This band might be more intense in the Raman spectrum due to the non-polar nature of symmetrically substituted alkenes. nih.gov

C-N Vibration: The C-N stretching vibration will likely be observed in the 1000-1250 cm⁻¹ region of the IR spectrum.

Cyclopropyl Vibrations: The cyclopropyl rings have characteristic vibrational modes, including C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers. nih.govresearchgate.net

Reaction Progress Monitoring: By monitoring the disappearance of the strong carbonyl (C=O) stretching band of the dicyclopropyl ketone precursor (typically around 1700 cm⁻¹) and the appearance of the N-H and C=C stretching bands of the product, the progress of the synthesis can be effectively tracked using IR spectroscopy.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| -NH₂ | N-H Stretch | 3300 - 3500 | IR, Raman |

| -NH₂ | N-H Bend | 1600 - 1650 | IR |

| C=C | C=C Stretch | 1640 - 1680 | IR, Raman |

| =C-H | C-H Stretch | ~3010 - 3080 | IR, Raman |

| =C-H | C-H Bend | ~910 - 990 | IR |

| Cyclopropyl | C-H Stretch | ~3000 - 3100 | IR, Raman |

| Cyclopropyl | Ring Deformation | ~1000 - 1050 | IR, Raman |

| C-N | C-N Stretch | 1000 - 1250 | IR |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and physical state.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of allylic amines is a cornerstone of organic chemistry, but traditional methods often rely on harsh reagents or multi-step processes. Future research on 3,3-dicyclopropylprop-2-en-1-amine (B6203229) should prioritize the development of green and sustainable synthetic protocols.

One promising approach is the application of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.org This method, typically using earth-abundant metal catalysts, could theoretically construct the target amine from dicyclopropyl-substituted allylic alcohols and ammonia (B1221849) with water as the sole byproduct. acs.org This atom-economical process would represent a significant improvement over classical methods like the Gabriel synthesis or reductive amination, which generate stoichiometric waste. youtube.com

Another avenue involves the direct C-H amination of a suitable 3,3-dicyclopropylpropene precursor. While challenging, advances in transition-metal catalysis could enable the direct formation of the C-N bond, bypassing the need for pre-functionalized substrates. Research could focus on adapting known allylic C-H amination strategies to accommodate the unique steric bulk of the dicyclopropyl group. researchgate.netnih.gov

A comparative table of hypothetical synthetic strategies is presented below, highlighting the advantages of modern, sustainable approaches.

| Synthetic Strategy | Hypothetical Precursors | Key Reagents/Catalysts | Potential Advantages | Associated Waste |

| Classical Reductive Amination | 3,3-Dicyclopropylpropenal, Ammonia | NaBH₃CN, Catalytic Acid | Well-established methodology | Stoichiometric borate (B1201080) and salt waste |

| Gabriel Synthesis | 3,3-Dicyclopropylallyl Halide, Phthalimide | Base, Hydrazine | Avoids over-alkylation | Phthalhydrazide waste, harsh reagents |

| Borrowing Hydrogen Catalysis | 3,3-Dicyclopropylpropenol, Ammonia | Ni, Ru, or Ir Catalyst | Atom-economical, generates only water | Minimal, potentially reusable catalyst |

| Direct C-H Amination | 3,3-Dicyclopropylpropene, Amine Source | Rh, Pd, or Cu Catalyst | Step-efficient, reduces precursor synthesis | Catalyst and oxidant waste |

Exploration of Unconventional Activation Modes (e.g., Electrochemistry, Flow Chemistry)

Modern synthetic technologies like electrochemistry and flow chemistry offer significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org Their application to the synthesis and derivatization of this compound is a fertile area for investigation.

Electrochemistry could provide a powerful, reagent-free method for C-N bond formation. Recent studies have shown that allylic amines can be synthesized by the electrochemical coupling of alkenes and amines using a thianthrene (B1682798) mediator. researchgate.netresearchgate.netacs.orgchemrxiv.org Applying this to a dicyclopropyl-substituted alkene could offer a highly selective and sustainable route to the target molecule, operating at ambient temperature and pressure while using electricity as a traceless oxidant. nih.govacs.org

Flow chemistry , where reagents are pumped through a reactor in a continuous stream, could overcome the safety and mixing challenges associated with handling reactive intermediates. organic-chemistry.org The synthesis of amines and their precursors, such as unstable N-chloramines, has been successfully demonstrated in flow reactors. nih.gov A multi-step flow process could be designed to generate a dicyclopropyl-containing intermediate and immediately react it to form the final amine product, minimizing handling and improving yield and reproducibility. acs.orgnih.gov

| Activation Mode | Potential Application | Key Advantages |

| Electrochemistry | Synthesis via oxidative coupling of 3,3-dicyclopropylpropene and an amine source. | Use of electricity as a green oxidant, mild reaction conditions, high selectivity. acs.orgchemrxiv.org |

| Flow Chemistry | Telescoped synthesis from precursors; derivatization reactions. | Enhanced safety with hazardous reagents, improved mixing and heat transfer, easy scalability. organic-chemistry.org |

Discovery of Novel Reactivity Patterns Driven by the Dicyclopropyl-Alkenylamine Motif

The unique combination of functional groups in this compound is predicted to give rise to novel and synthetically useful reactivity. The high ring strain and π-character of the cyclopropyl (B3062369) groups profoundly influence the electronic properties of the adjacent double bond and amine. wikipedia.orgscientificupdate.com

A key area of exploration would be the chemistry of the cyclopropylcarbinyl cation . rsc.org Protonation or derivatization of the amine could lead to the formation of a cation that is stabilized by the two adjacent cyclopropyl groups. wikipedia.org This intermediate could undergo fascinating and selective rearrangements, such as ring-opening reactions to form larger carbocycles or cyclopropyl-cyclopropyl rearrangements. rsc.orgnih.govgoogle.com The stereoelectronic outcome of nucleophilic attack on such a cation would be a rich field of study, potentially leading to highly stereoselective transformations. nih.govresearchgate.net

Furthermore, the molecule could serve as a unique building block in cycloaddition reactions. The electron-donating nature of the amine and the steric influence of the dicyclopropyl groups could control the regioselectivity and stereoselectivity of reactions with various dienophiles or dipolarophiles, providing access to complex nitrogen-containing heterocyclic systems.

| Predicted Reactivity | Driving Structural Motif | Potential Synthetic Outcome |

| Skeletal Rearrangement | Cyclopropylcarbinyl Cation | Synthesis of functionalized cyclopentenes or other carbocycles. rsc.org |

| Stereoselective Addition | Chiral Cyclopropylcarbinyl Cation Intermediate | Access to enantioenriched homoallylic amines or alcohols. nih.gov |

| [4+2] Cycloaddition (as diene) | Dicyclopropyl-Alkenylamine | Formation of complex, substituted cyclohexene-amines. |

| Ring-Opening/Annulation | Vinylcyclopropane (B126155) | Cyclopentannulation reactions to form five-membered rings. acs.org |

Integration into Supramolecular Chemistry or Advanced Material Science Research (Non-Biological)

Beyond its molecular reactivity, the rigid, V-shaped geometry conferred by the 3,3-dicyclopropyl arrangement could be exploited in materials science and supramolecular chemistry. The unique structural and electronic features of the cyclopropyl group are increasingly recognized for their utility in creating materials with specific properties. rsc.orgiris-biotech.de

The amine functional group provides a handle for integrating the molecule into larger assemblies through hydrogen bonding, covalent linkage, or coordination with metal ions. This could lead to the development of:

Novel Polymers: Copolymerization of a derivatized this compound with other monomers could yield polymers with high thermal stability and unique optical properties. Research on polymers containing cyclopropylstyrenes has demonstrated their potential as optically transparent materials and photosensitive photoresists. researchgate.netjomardpublishing.com

Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs): The defined geometry of the dicyclopropyl motif could act as a rigid node or linker in the design of porous crystalline materials. The amine groups could serve as the points of connection, leading to frameworks with tailored pore sizes and functionalities for applications in gas storage or catalysis.

Supramolecular Assemblies: The cyclopropyl groups can participate in specific non-covalent interactions, such as C-H···π interactions, which can direct the self-assembly of molecules into well-defined architectures. rsc.org The interplay between these interactions and the hydrogen-bonding capacity of the amine could be explored to create novel liquid crystals or gel-phase materials.

The investigation of these future research directions promises to establish this compound not just as a chemical curiosity, but as a valuable building block for innovation across the chemical sciences.

Q & A

Q. Q1. What are the optimal synthetic routes for 3,3-Dicyclopropylprop-2-en-1-amine, and how can purity be ensured?

Synthesis typically involves cyclopropanation of a propen-1-amine precursor. For example:

- Step 1 : React allylamine with cyclopropane derivatives (e.g., via [2+1] cycloaddition using carbene intermediates) to form the dicyclopropyl backbone .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents.

- Purity Validation : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR detects cyclopropyl protons (δ 0.8–1.5 ppm) and enamine protons (δ 5.0–6.5 ppm for vinyl protons). NMR confirms cyclopropyl carbons (δ 10–25 ppm) and amine functionality (δ 40–50 ppm) .

- IR : Stretching frequencies for C=C (1640–1680 cm) and N–H (3300–3500 cm) validate the enamine structure .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H] at m/z 152.14 (CHN) .

Advanced Reactivity and Mechanistic Insights

Q. Q3. How does the cyclopropyl-enamine system influence reactivity in organocatalytic applications?

The strained cyclopropane rings increase electrophilicity at the enamine’s β-carbon, enhancing nucleophilic addition reactions (e.g., asymmetric Michael additions). Computational studies (DFT) suggest transition states stabilized by cyclopropane ring distortion . Experimental validation: Monitor reactions via in-situ IR or NMR (if fluorinated substrates are used) .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Discrepancy Example : Conflicting IC values in enzyme inhibition assays may arise from solvent effects (e.g., DMSO vs. aqueous buffers).

- Methodology : Standardize assay conditions (e.g., 1% DMSO, pH 7.4 PBS) and validate via dose-response curves (3 replicates, 95% confidence intervals) .

Stability and Handling Challenges

Q. Q5. What are the key stability concerns for this compound under experimental conditions?

Q. Q6. How can researchers mitigate side reactions during functionalization of the enamine group?

- Competitive Pathways : Enamine protonation may lead to iminium ion formation, altering reactivity.

- Solution : Use mild bases (e.g., NaHCO) to maintain pH 7–8 and low temperatures (0–5°C) to suppress undesired pathways .

Computational and Structural Analysis

Q. Q7. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Q. Q8. How do steric effects from cyclopropyl groups impact intermolecular interactions in crystal structures?

Single-crystal XRD reveals distorted chair-like conformations, with cyclopropyl rings inducing torsional strain. Hirshfeld surface analysis shows dominant H-bonding (N–H···X) and van der Waals interactions (70–80% contribution) .

Biological and Pharmacological Applications

Q. Q9. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Q. Q10. How can researchers optimize the pharmacokinetic profile of derivatives?

- Lipophilicity Adjustment : Introduce polar groups (e.g., –OH, –CF) to reduce logP (target: 2–3).

- Metabolic Stability : Test microsomal half-life (human liver microsomes, NADPH cofactor). Derivatives with t >60 min are prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.